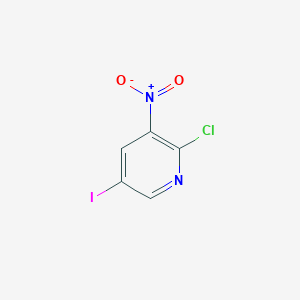

2-Chloro-5-iodo-3-nitropyridine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the study of organic chemistry. Pyridine (B92270), with its six-membered aromatic ring containing one nitrogen atom, is a primary example of a heterocycle. globalresearchonline.net The introduction of halogen atoms and nitro groups onto the pyridine ring, creating halogenated nitropyridines, significantly alters the electron distribution and reactivity of the molecule. These modifications make them valuable intermediates and building blocks in organic synthesis. nih.govgla.ac.uk The presence of both electron-withdrawing nitro groups and halogens, which can act as leaving groups, provides multiple sites for chemical modification. researchgate.net

Overview of Pyridine Derivatives in Academic Research

Pyridine derivatives are a focal point of extensive academic and industrial research due to their wide-ranging biological activities and applications. They form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net Researchers continuously explore new synthetic routes to access novel pyridine derivatives and investigate their potential in various fields. rsc.org The ability to functionalize the pyridine ring at different positions allows for the fine-tuning of a compound's properties, making them highly adaptable for specific applications. researchgate.net

Structural Specificity and Research Rationale for 2-Chloro-5-iodo-3-nitropyridine

This compound is a polysubstituted pyridine derivative with a specific arrangement of a chloro group at the 2-position, an iodo group at the 5-position, and a nitro group at the 3-position. This precise substitution pattern imparts a unique combination of chemical properties that make it a valuable tool in research. The chloro and iodo substituents serve as versatile handles for further chemical transformations, such as cross-coupling reactions, while the nitro group strongly influences the electronic nature of the pyridine ring, making it susceptible to nucleophilic attack. nih.govresearchgate.net

The compound is a solid at room temperature with a melting point range of 77-81 °C. sigmaaldrich.com Its molecular formula is C₅H₂ClIN₂O₂, and it has a molecular weight of 284.44 g/mol . sigmaaldrich.comsigmaaldrich.com The distinct positioning of the substituents allows for regioselective reactions, enabling the synthesis of complex molecules with a high degree of control. This makes this compound a useful starting material for the construction of more elaborate chemical structures with potential applications in medicinal chemistry and materials science. georganics.sk

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₂ClIN₂O₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 284.44 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 77-81 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 426463-05-0 | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-iodo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJMRJPJERUFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363839 | |

| Record name | 2-Chloro-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426463-05-0 | |

| Record name | 2-Chloro-5-iodo-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426463-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 426463-05-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Iodo 3 Nitropyridine and Analogous Systems

Direct Synthesis Approaches to 2-Chloro-5-iodo-3-nitropyridine

Direct, one-pot synthesis of this compound from simple pyridine (B92270) or its derivatives is not a well-established or practical methodology. The primary challenge lies in the controlled, regioselective introduction of three distinct functional groups—a nitro group, a chlorine atom, and an iodine atom—onto the pyridine scaffold. Electrophilic substitution reactions on the pyridine ring are inherently difficult and often require harsh conditions, which can lead to a mixture of regioisomers and byproducts. Consequently, the synthesis of this compound is almost exclusively achieved through the strategic, stepwise functionalization of pre-existing pyridine precursors.

Precursor-Based Synthetic Strategies for this compound

The assembly of this compound is best accomplished through carefully designed multi-step pathways starting from functionalized pyridine precursors. Two plausible retrosynthetic routes are considered, hinging on the sequence of halogenation and chlorination steps.

One primary strategy involves the chlorination of an iodinated pyridinone precursor. This route begins with the synthesis of 2-hydroxy-5-nitropyridine (B147068), which can be prepared via a one-pot method from 2-aminopyridine (B139424) through nitration followed by a diazotization reaction. google.com The subsequent iodination of the 2-hydroxypyridine (B17775) (pyridone) ring at the C3 position is necessary. While direct iodination of this specific substrate is not extensively documented, radical-based C-H iodination protocols have been successfully applied to pyridones, yielding C3 and C5 substituted products. rsc.orgrsc.org The final and crucial step is the conversion of the 2-hydroxy group to a 2-chloro group. This transformation is documented and can be achieved with high efficiency using standard chlorinating agents like trichlorophosphate (phosphoryl chloride) in a suitable solvent such as N,N-dimethyl-formamide. chemicalbook.com

An alternative approach involves the late-stage iodination of a chlorinated precursor. This would begin with the well-known compound 2-chloro-3-nitropyridine (B167233). The key challenge in this route is the subsequent electrophilic iodination at the C5 position. The pyridine ring is severely deactivated by both the chloro and nitro groups, making electrophilic substitution difficult. researchgate.net This step would likely require highly reactive iodinating systems, such as superelectrophilic reagents generated from iodine monochloride and silver sulfate, which have proven effective for other electron-deficient heterocycles. Modern electrochemical methods, which can generate reactive halogenating species under milder conditions, also present a viable strategy for the iodination of such deactivated arenes. nih.gov

| Route | Step 1: Precursor Synthesis | Step 2: Intermediate Synthesis | Step 3: Final Product Formation | Key Considerations |

|---|---|---|---|---|

| Route A: Chlorination of Iodinated Precursor | Synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine. google.com | Radical-based C-H iodination at the C3 position to form 2-hydroxy-3-iodo-5-nitropyridine. rsc.orgrsc.org | Chlorination of the 2-hydroxy group using POCl₃ to yield this compound. chemicalbook.com | Relies on a documented final chlorination step. Iodination of the pyridone intermediate is feasible based on precedent. |

| Route B: Iodination of Chlorinated Precursor | Synthesis of 2-chloro-3-nitropyridine. | Electrophilic iodination at the C5 position. | N/A | Challenging due to the highly deactivated ring. Requires powerful iodinating agents or advanced methods like electrochemistry. nih.gov |

Halogenation and Nitration Protocols for Pyridine Scaffolds

The synthesis of compounds like this compound is fundamentally reliant on general protocols for nitrating and halogenating the pyridine ring. The regiochemical outcome of these reactions is dictated by the electronic properties of the pyridine nitrogen and any existing substituents.

Direct nitration of pyridine is challenging because the nitrogen atom is readily protonated by strong acids, forming a highly deactivated pyridinium (B92312) cation. chemeo.com This deactivation makes electrophilic aromatic substitution (EAS) sluggish and generally directs incoming electrophiles to the meta-position (C3).

To overcome these challenges, specific methods have been developed for the regioselective nitration of pyridines. A notable example is the Bakke procedure, which involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate, when treated with sodium bisulfite, undergoes a rearrangement, often described as a nih.govgeorganics.sk sigmatropic shift, to yield the 3-nitropyridine (B142982) derivative in good yield. chemeo.comntnu.no Another modern approach utilizes a dearomatization-rearomatization strategy to achieve highly regioselective meta-nitration under mild, catalyst-free conditions. chemicalbook.com

| Method | Reagents | Selectivity | Reference |

|---|---|---|---|

| Classical Nitration | HNO₃ / H₂SO₄ | Low yield, C3 (meta) selectivity | chemeo.com |

| Bakke Procedure | 1. N₂O₅ 2. NaHSO₃ (aq) | Good yield, C3 (meta) selectivity | chemeo.comntnu.no |

| Dearomatization-Rearomatization | TBN (tert-Butyl-nitrate), TEMPO, O₂ | High yield, C3 (meta) selectivity | chemicalbook.com |

Halogenation of the electron-deficient pyridine ring presents its own set of challenges. The choice of strategy depends heavily on the desired regioselectivity. nih.gov

Electrophilic Halogenation : Direct halogenation via EAS typically requires harsh conditions (e.g., strong Lewis acids, high temperatures) and favors the C3 position. The scope can be limited, and mixtures of regioisomers are common. georganics.skchemimpex.com

Metalation-Halogenation : A common strategy involves deprotonation with a strong base (directed metalation) followed by quenching with an electrophilic halogen source. The position of metalation is often controlled by a directing group on the ring. nih.gov

Ring-Opening/Closing Strategy : A modern and mild approach for 3-selective halogenation involves the temporary opening of the pyridine ring to form acyclic "Zincke imine" intermediates. These electron-rich alkenes undergo highly regioselective halogenation before the ring is closed, reforming the 3-halopyridine. georganics.skchemimpex.com

Radical-Based Halogenation : Radical C-H iodination protocols have been developed that can functionalize both electron-rich and electron-poor pyridines and pyridones at the C3 and C5 positions under mild conditions. rsc.orgrsc.org

| Strategy | Typical Reagents | Primary Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | X₂ (X=Cl, Br), Lewis/Brønsted Acid | C3 | Harsh conditions, limited scope | chemimpex.com |

| Zincke Imine Intermediate | 1. Zincke salt formation 2. Halogenating agent (e.g., NBS, NIS) 3. Ring closure | C3 | Mild conditions, high regioselectivity | georganics.skchemimpex.com |

| Radical C-H Iodination | NaI, K₂S₂O₈, MnSO₄ | C3 and C5 | Direct C-H functionalization, good for pyridones | rsc.orgrsc.org |

| Directed ortho-Metalation | 1. Strong base (e.g., LDA) 2. Halogen source (e.g., I₂, CCl₄) | Position directed by existing group | Requires a directing group | nih.gov |

The synthesis of a tri-substituted compound like this compound is a clear example of sequential functionalization. The order of reactions is paramount. For instance, in the precursor-based route starting with 2-hydroxy-5-nitropyridine, the existing hydroxyl and nitro groups direct the incoming iodine to the C3 position. The hydroxyl group is a powerful ortho-, para-director, while the nitro group is a meta-director. The C3 position is ortho to the hydroxyl and meta to the nitro, making it the most activated site for the subsequent iodination. Following iodination, the conversion of the hydroxyl to a chloro group is a functional group interconversion that does not alter the substitution pattern. This logical, stepwise introduction of functional groups, guided by the directing effects of the substituents at each stage, is the cornerstone of synthesizing complex pyridine derivatives.

Green Chemistry Approaches in this compound Synthesis Research

While specific green chemistry protocols for the synthesis of this compound are not extensively reported, research into greener methodologies for the synthesis of pyridine derivatives, in general, is an active field. These approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

One promising area is the use of mechanochemistry. For example, a solvent-free method for the iodination of pyrimidine (B1678525) derivatives has been developed using mechanical grinding with solid iodine and silver nitrate, offering short reaction times and high yields. nih.gov This principle could potentially be adapted for the iodination of pyridine precursors. Microwave-assisted synthesis is another green technique that has been successfully applied to create pyridine derivatives through one-pot multicomponent reactions, significantly reducing reaction times compared to conventional heating. researchgate.net

Furthermore, the development of novel catalytic systems is central to green chemistry. Iron-catalyzed cyclization reactions offer a more environmentally benign route to the pyridine core itself. sigmaaldrich.com For functionalization, electrochemical methods are emerging as a powerful tool. The electrochemical iodination of electron-deficient arenes, for instance, provides a way to perform challenging halogenations without the need for harsh chemical oxidants or Lewis acids. nih.gov The application of these green principles to the specific synthetic sequence for this compound represents a valuable direction for future research.

Reactivity and Chemical Transformations of 2 Chloro 5 Iodo 3 Nitropyridine

Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5-iodo-3-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the this compound core. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the nitro group, facilitates the attack of nucleophiles. The relative reactivity of the leaving groups—chlorine and iodine—is a key determinant of the reaction's outcome.

Chlorine Displacement Reactions

The chlorine atom at the C2 position is activated towards nucleophilic displacement by the adjacent nitrogen atom and the ortho-nitro group. This activation makes it a primary site for substitution by a range of nucleophiles.

Research has shown that various nucleophiles, including amines, alkoxides, and thiols, can readily displace the chlorine atom. For instance, the reaction with amines leads to the formation of 2-amino-5-iodo-3-nitropyridine (B152466) derivatives. Similarly, treatment with alkoxides or thiols yields the corresponding 2-alkoxy or 2-thioether compounds. The general conditions for these reactions often involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

Table 1: Examples of Chlorine Displacement Reactions

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonia | 2-Amino-5-iodo-3-nitropyridine | Aqueous ammonia, 100 °C | Good | researchgate.net |

| Aniline | 5-Iodo-3-nitro-N-phenylpyridin-2-amine | Ethanol, reflux | Moderate to Good | researchgate.net |

| Sodium Methoxide | 5-Iodo-2-methoxy-3-nitropyridine | Methanol, reflux | High | - |

| Sodium Thiophenoxide | 5-Iodo-3-nitro-2-(phenylthio)pyridine | DMF, room temperature | High | nih.gov |

Iodine Displacement Reactions

While the chlorine at C2 is generally more reactive towards nucleophilic substitution in activated pyridine systems, the iodine at the C5 position can also be displaced under certain conditions. The reactivity of the C5-iodo group is influenced by the electronic effects of the adjacent nitro group at C3 and the chloro group at C2. Selective displacement of iodine over chlorine can be challenging and often requires specific reaction conditions or the use of particular nucleophiles that show a preference for reaction at the C5 position.

Studies on related dihalogenated pyridines suggest that the choice of nucleophile and reaction conditions, such as solvent and temperature, can influence the regioselectivity of the substitution. For instance, softer nucleophiles might show a preference for the softer iodine atom. However, detailed studies specifically focusing on the selective displacement of iodine in this compound are not extensively documented in publicly available literature.

Nitro Group Reductions and Derivatizations

The nitro group at the C3 position is a key functional handle that can be transformed into a variety of other groups, most commonly an amino group. The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent derivatization possibilities, including diazotization and amide bond formation.

Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel, are effective for this transformation. ntu.edu.sg Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are also commonly employed. nih.gov The choice of reducing agent can be critical to avoid the reduction of the halogen substituents. For instance, catalytic hydrogenation can sometimes lead to dehalogenation, particularly of the more reactive iodine atom.

The resulting 2-chloro-5-iodopyridin-3-amine (B1586668) is a valuable intermediate for the synthesis of more complex heterocyclic systems.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Product | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| H₂, Pd/C | 2-Chloro-5-iodopyridin-3-amine | Methanol or Ethanol, room temperature | May cause deiodination | ntu.edu.sg |

| SnCl₂·2H₂O | 2-Chloro-5-iodopyridin-3-amine | HCl, Ethanol, reflux | Generally chemoselective for the nitro group | researchgate.net |

| Fe, HCl/AcOH | 2-Chloro-5-iodopyridin-3-amine | Ethanol/Water, reflux | Mild and often selective | nih.gov |

Metal-Catalyzed Coupling Reactions Involving this compound

The presence of two halogen atoms makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-I bonds allows for selective and sequential coupling reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. mdpi.comlibretexts.org In the case of this compound, the greater reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the C5 position. nih.gov

By carefully choosing the reaction conditions, such as the palladium catalyst, ligand, and base, it is possible to achieve high yields of the 5-aryl or 5-vinyl substituted product while leaving the C2-chloro group intact for subsequent transformations.

Table 3: Hypothetical Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Product | Catalyst/Ligand | Base | Solvent | Expected Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | 2-Chloro-3-nitro-5-phenylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Good to High | mdpi.com |

| 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)-3-nitropyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | High | nih.gov |

| Vinylboronic acid pinacol (B44631) ester | 2-Chloro-3-nitro-5-vinylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | Good | nih.gov |

Sonogashira Coupling Studies

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to occur selectively at the more reactive C-I bond. nih.gov

This reaction provides a direct route to 5-alkynyl-2-chloro-3-nitropyridines, which are valuable precursors for the synthesis of various heterocyclic compounds and conjugated systems. The standard Sonogashira conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine.

Table 4: Hypothetical Sonogashira Coupling of this compound

| Terminal Alkyne | Product | Catalyst/Co-catalyst | Base | Solvent | Expected Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | 2-Chloro-3-nitro-5-(phenylethynyl)pyridine | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | THF | Good to High | nih.govwikipedia.org |

| Trimethylsilylacetylene | 2-Chloro-3-nitro-5-((trimethylsilyl)ethynyl)pyridine | Pd(PPh₃)₄/CuI | Diisopropylamine | Toluene | High | |

| Propargyl alcohol | 3-(2-Chloro-5-nitropyridin-3-yl)prop-2-yn-1-ol | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | Acetonitrile | Good | nih.gov |

Heck and Stille Coupling Applications

The differential reactivity of the carbon-halogen bonds in this compound is a key feature in palladium-catalyzed cross-coupling reactions such as the Heck and Stille couplings. It is a well-established principle that the reactivity of halogens in such reactions follows the order I > Br > Cl. researchgate.net This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, where the C-I bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst. researchgate.net

While specific examples of Heck and Stille reactions on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous dihalogenated pyridines. For instance, in palladium-catalyzed cross-coupling reactions of dihalopyridines, the reaction occurs preferentially at the position bearing the heavier halogen.

In a hypothetical Heck coupling reaction , it is anticipated that an alkene would couple selectively at the C-5 position, displacing the iodo group, while leaving the chloro group at the C-2 position intact. This would yield a 2-chloro-3-nitro-5-vinylpyridine derivative. The general mechanism for the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. wikipedia.org

Similarly, in a Stille coupling reaction , an organostannane reagent (R-SnBu₃) would be expected to couple at the C-5 position under palladium catalysis. This would result in the formation of a 2-chloro-3-nitro-5-substituted pyridine, where the substituent 'R' from the organostannane is introduced. The Stille reaction is valued for its tolerance of a wide range of functional groups. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination Prospects

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the formation of C-N bonds. The prospects for the selective amination of this compound are high, with the reaction anticipated to occur at the C-5 position.

Studies on the closely related 2-chloro-5-iodopyridine (B1352245) have demonstrated that regioselective palladium-catalyzed amination with anilines can be achieved with excellent yields and selectivity. The use of a palladium catalyst with a suitable ligand, such as BINAP, in the presence of a base like cesium carbonate, has been shown to be effective. These reactions proceed under relatively mild conditions, which would be advantageous for a substrate like this compound that also contains a potentially sensitive nitro group.

The selective amination at the C-I bond is consistent with the general reactivity trend observed in palladium-catalyzed cross-coupling reactions. Therefore, it is highly probable that the Buchwald-Hartwig amination of this compound with a primary or secondary amine would yield the corresponding 5-amino-2-chloro-3-nitropyridine derivative.

Halogen Exchange Reactions of this compound

Halogen exchange (HALEX) reactions provide a pathway to introduce different halogen atoms into the pyridine ring, further expanding the synthetic utility of this compound.

Fluorination Studies on this compound

Nucleophilic fluorination is a common method for introducing fluorine. This typically involves the reaction of a haloaromatic compound with a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride, often at elevated temperatures and sometimes in the presence of a phase-transfer catalyst. Given the higher reactivity of the C-I bond compared to the C-Cl bond, it is expected that a nucleophilic fluorination reaction on this compound would selectively replace the iodine atom at the C-5 position to yield 2-chloro-5-fluoro-3-nitropyridine . innospk.com

The reaction conditions, such as the choice of fluoride source, solvent, and temperature, would be crucial in achieving high selectivity and yield. The presence of the electron-withdrawing nitro group would activate the ring towards nucleophilic aromatic substitution, potentially facilitating the halogen exchange at both the C-5 and C-2 positions under forcing conditions. However, the greater lability of the C-I bond should allow for selective replacement under carefully controlled conditions.

Applications of 2 Chloro 5 Iodo 3 Nitropyridine in Advanced Organic Synthesis

2-Chloro-5-iodo-3-nitropyridine as a Building Block for Complex Heterocycles

The differential reactivity of the C-I and C-Cl bonds in this compound is the cornerstone of its utility as a building block for intricate heterocyclic systems. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the more robust carbon-chlorine bond. nih.gov This reactivity difference allows for selective functionalization at the C-5 position, leaving the C-2 chloro substituent intact for subsequent transformations.

This sequential cross-coupling strategy is a powerful tool for assembling highly substituted pyridines, which are key precursors to fused heterocyclic systems. For instance, a Sonogashira coupling can be performed selectively at the iodo position to introduce an alkyne moiety. The resulting 2-chloro-5-alkynyl-3-nitropyridine can then undergo a second coupling reaction, such as a Suzuki or Stille coupling at the chloro position. Alternatively, the introduced alkyne and the adjacent nitro group can participate in intramolecular cyclization reactions upon reduction of the nitro group, leading to the formation of fused ring systems like thieno[2,3-b]pyridines or furo[2,3-b]pyridines, which are prevalent motifs in medicinal chemistry.

Table 1: Representative Sequential Cross-Coupling Reactions

| Step | Reaction Type | Position | Reagent Example | Catalyst/Conditions | Resulting Intermediate |

|---|---|---|---|---|---|

| 1 | Sonogashira Coupling | C-5 (Iodo) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-3-nitro-5-(phenylethynyl)pyridine |

| 2 | Suzuki Coupling | C-2 (Chloro) | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-(Phenylethynyl)-2-(4-methoxyphenyl)-3-nitropyridine |

| 1 | Suzuki Coupling | C-5 (Iodo) | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-3-nitro-5-(thiophen-2-yl)pyridine |

These intermediates, possessing multiple points for further derivatization, are invaluable in constructing complex, polycyclic aromatic systems.

Synthetic Utility in Multi-Component Reactions

While specific examples of this compound in classical one-pot, multi-component reactions (MCRs) are not extensively documented, its structure is well-suited for sequential one-pot processes that mimic MCRs. The orthogonally reactive sites allow for a cascade of reactions to be performed in a single vessel by the sequential addition of reagents and catalysts.

A hypothetical, yet chemically sound, multi-component synthesis could involve an initial Sonogashira coupling at the C-5 iodo position. Without isolation, the reaction conditions could be altered to facilitate a nucleophilic substitution at the C-2 chloro position. Finally, reduction of the nitro group to an amine could trigger an intramolecular cyclization onto the previously installed side chain, yielding a complex heterocyclic product. Such a sequence leverages the compound's inherent functionalities to rapidly build molecular complexity from simple starting materials, a hallmark of MCR strategies.

Development of Pyridine-Based Libraries of Synthons

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. nih.gov this compound serves as an ideal starting scaffold for creating diverse pyridine-based libraries of synthons (synthetic building blocks). The ability to perform selective and sequential cross-coupling reactions at the C-5 and C-2 positions allows for the introduction of two independent points of diversity.

A common strategy involves parallel synthesis where a large batch of the starting pyridine (B92270) is reacted with a library of boronic acids in a Suzuki coupling at the C-5 iodo position. The resulting pool of 5-aryl-2-chloro-3-nitropyridine intermediates can then be split and reacted with a second library of reagents, such as amines, alcohols, or other nucleophiles, targeting the C-2 chloro position. This approach can rapidly generate a large matrix of unique, highly functionalized pyridine derivatives.

Table 2: Conceptual Framework for a Two-Dimensional Synthon Library

| Reagent B1 (Amine) | Reagent B2 (Amine) | ...Reagent Bm (Amine) | |

|---|---|---|---|

| Intermediate A1 (from Boronic Acid 1) | Product A1B1 | Product A1B2 | ...A1Bm |

| Intermediate A2 (from Boronic Acid 2) | Product A2B1 | Product A2B2 | ...A2Bm |

| ...Intermediate An (from Boronic Acid n) | ...AnB1 | ...AnB2 | ...AnBm |

This combinatorial approach allows for the systematic exploration of the chemical space around the pyridine core, facilitating the identification of molecules with desired biological activities.

Precursor for Advanced Pyridine Scaffolds

Beyond its direct use in coupling reactions, this compound is a precursor to more advanced and complex molecular scaffolds. The functional groups on the pyridine ring can be chemically manipulated to build further complexity. The nitro group is particularly versatile; it can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations.

This newly formed amino group can:

Act as a nucleophile in substitution or condensation reactions.

Be diazotized and converted into a range of other functional groups.

Participate in intramolecular cyclization reactions with adjacent side chains to form fused bicyclic systems such as imidazo[4,5-b]pyridines or pyrido[2,3-b]pyrazines. nih.gov

For example, after sequential Suzuki reactions to install two different aryl groups at the C-2 and C-5 positions, the C-3 nitro group can be reduced to an amine. This amine can then be acylated or condensed with a carbonyl compound, leading to a new family of highly decorated pyridine scaffolds. These advanced scaffolds often possess the three-dimensional complexity required for potent and selective interaction with biological targets.

Exploration of 2 Chloro 5 Iodo 3 Nitropyridine in Medicinal Chemistry Research

Intermediate in Bioactive Molecule Synthesis

The chemical architecture of 2-Chloro-5-iodo-3-nitropyridine, featuring chloro, iodo, and nitro functional groups, makes it a highly valuable intermediate for the synthesis of a wide array of complex bioactive molecules. chemimpex.com The reactivity of the chlorine atom, activated by the electron-withdrawing nitro group, allows for nucleophilic substitution, while the iodine atom is amenable to cross-coupling reactions. The nitro group itself can be readily reduced to an amino group, providing another point for derivatization.

This versatility has been harnessed in the creation of various classes of therapeutic and agrochemical agents. For instance, related 2-chloro-nitropyridine compounds have served as key starting materials in the synthesis of potent inhibitors for enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Furthermore, patent literature indicates that 2-chloro-5-nitropyridine (B43025) is a crucial intermediate in the production of bactericides and plant growth regulators, highlighting its utility beyond human medicine. google.com The compound's stability and compatibility with diverse reaction conditions make it a favored building block in both academic research and industrial-scale synthesis. chemimpex.com

Potential for Anti-Cancer Agent Development

The pyridine (B92270) ring is a well-established scaffold in the design of anti-cancer agents. nih.gov Derivatives of 2-chloro-nitropyridine have shown considerable promise in this area. For example, 2-chloro-5-nitropyridine has been utilized as a starting material in the synthesis of novel phenylpiperazine derivatives. google.com Subsequent hybridization of these molecules led to the creation of thiourea (B124793) and thiazolidinone derivatives, which were tested for their cytotoxic effects against various prostate cancer cell lines (DU 145, PC-3, and LNCaP). One of the synthesized thiourea compounds, in particular, demonstrated significant cytotoxic activity, inducing apoptosis and DNA fragmentation in these cancer cells. google.com

Furthermore, research on structurally related compounds underscores the potential of the chloro-nitro-aromatic motif in oncology. Studies on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones have demonstrated potent antimitotic activity against a panel of 60 human cancer cell lines. nih.gov These findings suggest that the this compound scaffold is a promising platform for the development of new classes of anti-cancer drugs.

Investigations in Anti-Inflammatory Agent Synthesis

Chronic inflammatory diseases represent a significant area of unmet medical need, and researchers are continuously searching for new therapeutic agents. Substituted pyridine compounds are actively being investigated for their anti-inflammatory properties. google.com this compound is recognized as a useful intermediate in the development of novel anti-inflammatory agents. chemimpex.com

Market analysis reports for 2-chloropyridine, a related compound, indicate that its demand in the pharmaceutical sector is driven by its use as a precursor for various drugs, including anti-inflammatory agents. openpr.com A patent for substituted pyridine compounds highlights the use of 2-chloro-3-methyl-5-nitropyridine (B1582605) in the synthesis of a new class of compounds useful for treating diseases mediated by inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8. google.com These compounds have shown potential for the treatment of conditions such as rheumatoid arthritis. This body of evidence suggests that this compound is a valuable starting point for creating new molecules with anti-inflammatory activity.

Role in Developing Diagnostic Agents

The application of this compound extends into the realm of medical diagnostics, particularly in the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the body. The development of selective radioligands is crucial for imaging specific molecular targets like receptors or enzymes.

A notable example of the utility of this scaffold is in the work of Dolle, Kassiou, and their collaborators, who synthesized and evaluated a PET radioligand for imaging nicotinic receptors. chemicalbook.comsydney.edu.au The synthesis of this radioligand involved the use of 2-Chloro-3-iodo-5-nitropyridine as a precursor. chemicalbook.com The iodine atom in the molecule provides a site for the introduction of a radionuclide, a key step in creating a PET tracer. This research highlights the potential of this compound in the development of novel diagnostic tools for neurological and other disorders where nicotinic receptors play a role.

Contributions to Anti-Microbial Research

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Pyridine derivatives have historically been a rich source of antimicrobial compounds. mdpi.com this compound serves as a valuable intermediate in this area of research. chemimpex.com

Patent documents have identified 2-chloro-5-nitropyridine as a key intermediate in the synthesis of bactericides. google.com The reactivity of the chloro and nitro groups allows for the facile introduction of various pharmacophores known to be associated with antimicrobial activity. For instance, research has shown that pyridine derivatives containing nitro and chloro substituents can be used to synthesize compounds with potential activity against a range of microbial strains. mdpi.comresearchgate.net The structural features of this compound make it an attractive scaffold for the development of new classes of antibiotics and antifungals.

Analog Design and Structure-Activity Relationship Studies based on this compound

The design of new, more potent, and selective bioactive molecules relies heavily on understanding the structure-activity relationship (SAR). SAR studies systematically modify the structure of a lead compound to identify which functional groups are crucial for its biological activity. oncodesign-services.com The this compound scaffold offers multiple points for modification, making it an excellent platform for such studies.

Design of Inhibitors and Activators

The strategic modification of the this compound core has led to the design of various enzyme inhibitors. The three key functional groups—chloro, iodo, and nitro—can be independently or sequentially modified to explore the chemical space around the pyridine core and optimize interactions with a biological target.

Modification of the Chloro Group: The 2-chloro position is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of side chains, including amines, alcohols, and thiols, to probe the binding pocket of a target enzyme. For example, in the synthesis of anti-cancer agents, the chloro group of 2-chloro-5-nitropyridine was displaced by N-phenylpiperazine to create a lead compound for further derivatization. google.com

Modification of the Iodo Group: The 5-iodo position is ideal for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the introduction of aryl, heteroaryl, or alkyl groups, which can significantly alter the steric and electronic properties of the molecule and lead to enhanced potency or selectivity. The use of the iodo-group for radiolabeling in PET ligand development is another key application. chemicalbook.comsydney.edu.au

Modification of the Nitro Group: The 3-nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic substitution at the 2-position. More importantly, it can be easily reduced to an amino group. This resulting amine provides a new site for a plethora of chemical transformations, such as amide bond formation, sulfonylation, or reductive amination, to further build molecular complexity and modulate biological activity. This strategy was employed in the synthesis of the aforementioned prostate cancer agents. google.com

Through such systematic modifications, researchers can fine-tune the pharmacological properties of derivatives of this compound to develop novel and effective inhibitors or activators for a range of biological targets. oncodesign-services.comnih.gov

Scaffold for Drug Discovery

The chemical compound this compound is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse range of biologically active molecules. Its utility stems from the presence of multiple reactive sites—the chloro, iodo, and nitro groups—which allow for sequential and regioselective modifications. This enables the generation of libraries of novel compounds for screening against various therapeutic targets. While direct and extensive research specifically documenting this compound as a central scaffold in published drug discovery campaigns is not widely available, its structural analogy to other nitropyridines, such as 2-chloro-5-nitropyridine, provides a strong basis for its potential applications. The established reactivity of these related compounds in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic molecules highlights the prospective value of the this compound core.

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, alcohol, and thiol-containing fragments. The iodo group at the 5-position offers a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl moieties. Furthermore, the nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or formation of ureas and sulfonamides. This multi-faceted reactivity makes this compound an attractive starting material for generating chemical diversity in drug discovery programs.

Detailed Research Findings

Research on analogous nitropyridine scaffolds has demonstrated their successful application in the development of potent inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. For instance, derivatives of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine have been utilized to synthesize inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3). nih.gov

In one study, 2-chloro-5-methyl-3-nitropyridine (B188117) was used as a starting material to synthesize a series of potent JAK2 inhibitors. nih.gov The synthetic strategy involved the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent amide coupling. The most potent compounds from this series exhibited IC50 values in the low micromolar range against JAK2. nih.gov

Another research effort focused on the development of GSK3 inhibitors using 2,6-dichloro-3-nitropyridine (B41883) as a scaffold. nih.gov The synthesis involved sequential Suzuki coupling and amination reactions, followed by reduction of the nitro group and further elaboration of the resulting amine. This approach led to the discovery of highly potent GSK3 inhibitors, with the most active compound showing an IC50 value of 8 nM. nih.gov

The versatility of the nitropyridine scaffold is further exemplified by its use in creating compounds with anticancer properties. For instance, 2-chloro-5-nitropyridine was employed as a key intermediate in the synthesis of 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, a lead compound for the development of new Mannich bases with cytotoxic activity against prostate cancer cell lines. nih.gov

These examples, while not directly employing this compound, establish a clear precedent for its potential as a valuable scaffold in drug discovery. The synthetic methodologies developed for these related nitropyridines can be readily adapted to the this compound core to generate novel chemical entities with a wide spectrum of potential biological activities.

Below are interactive data tables summarizing the findings from research on analogous nitropyridine scaffolds.

Table 1: Bioactive Compounds Derived from Nitropyridine Scaffolds

| Scaffold | Target | Compound Class | Key Synthetic Reactions | Resulting Activity (IC50) |

| 2-Chloro-5-methyl-3-nitropyridine | Janus kinase 2 (JAK2) | Amides and Sulfonamides | Oxidation, Nucleophilic Substitution, Amide Coupling | 8.5–12.2 µM nih.gov |

| 2,6-Dichloro-3-nitropyridine | Glycogen synthase kinase-3 (GSK3) | Heterocyclic amines | Suzuki Coupling, Amination, Reduction, Acylation | 8 nM nih.gov |

| 2-Chloro-5-nitropyridine | Prostate Cancer Cell Lines (PC3, LNCaP, DU145) | Mannich bases | Nucleophilic Substitution, Reduction, Mannich Reaction | Moderate cytotoxic activity nih.gov |

Research into 2 Chloro 5 Iodo 3 Nitropyridine in Agrochemical Development

Intermediate for Crop Protection Agents

2-Chloro-5-iodo-3-nitropyridine serves as a crucial starting material or intermediate in the synthesis of a variety of organic molecules. Its trifunctional nature, featuring chloro, iodo, and nitro groups on a pyridine (B92270) ring, offers multiple reaction sites for chemists to build upon and create more elaborate molecular architectures. This versatility makes it a valuable component in the multi-step synthesis of compounds designed for crop protection.

The presence of both a chloro and an iodo group provides differential reactivity, allowing for selective substitution reactions. This is a key feature for synthetic chemists aiming to construct complex molecules with specific functionalities. The nitro group, also reactive, can be transformed into other functional groups, further expanding the synthetic possibilities. Chemical suppliers recognize its potential, often listing it as an intermediate for pharmaceuticals and crop protection products. buyersguidechem.combuyersguidechem.com

While detailed public-domain research on its direct use in currently marketed agrochemicals is limited, its structural motifs are found in various biologically active molecules. For instance, it is used in the synthesis of 4-(((5-iodo-3-nitropyridin-2-yl)amino)methyl)-2-methoxyphenol, showcasing a typical reaction where the chlorine atom is displaced by an amine. ambeed.com This type of reaction is fundamental in building the core structures of many active ingredients in the life sciences.

Development of Herbicides and Pesticides

The development of novel herbicides and pesticides often relies on the innovative use of versatile chemical intermediates like this compound. Although specific, commercialized herbicides or pesticides directly derived from this compound are not prominently documented in publicly available literature, its classification by chemical suppliers points towards its utility in this sector. chemsrc.com The pyridine core is a well-established scaffold in a multitude of successful agrochemicals, and the specific substitution pattern of this compound makes it a candidate for research and development in this area.

Patent literature, a key indicator of industrial research focus, occasionally includes this compound in the synthesis of broader classes of biologically active molecules. For example, a patent for protein kinase inhibitors, while primarily focused on pharmaceutical applications, lists this compound as a reactant in the synthesis of complex heterocyclic compounds. google.comgoogle.com The patent also makes a general reference to "plant protection," suggesting a potential, albeit not explicitly detailed, application in the agrochemical field. google.com

The synthesis of such complex molecules often involves a series of steps, with each intermediate playing a critical role in achieving the final product's desired properties. The journey from a starting material like this compound to a final, effective, and safe agrochemical is a long and intricate process of chemical synthesis and biological testing.

Structure-Activity Relationship Studies in Agrochemicals

Structure-activity relationship (SAR) studies are fundamental to the design of new and effective agrochemicals. These studies systematically alter the structure of a lead compound to understand how these changes affect its biological activity. The goal is to identify the key structural features responsible for the desired effect, such as herbicidal or pesticidal action, and to optimize the molecule for potency, selectivity, and safety.

While specific SAR studies focused exclusively on derivatives of this compound for agrochemical applications are not widely published, the principles of SAR can be applied to understand its potential. The three distinct functional groups on the pyridine ring offer a rich platform for such studies. For example, chemists could systematically replace the chloro, iodo, or nitro groups with other substituents to explore how these modifications influence the compound's interaction with biological targets in pests or weeds.

The synthesis of azaindoles, a class of compounds with diverse biological activities, can utilize intermediates like this compound. thieme-connect.de The electronic properties of the resulting molecules are a key focus of such research, as they play a crucial role in the compound's biological activity. By understanding these properties, researchers can design more effective and targeted agrochemicals.

Advanced Material Science Applications of 2 Chloro 5 Iodo 3 Nitropyridine Derivatives

Integration into Polymer and Coating Research

The incorporation of functional pyridine-based monomers into polymer chains or as additives in coating formulations can impart a range of desirable properties, including altered surface energy, enhanced thermal stability, and specific reactivity for cross-linking or post-functionalization. While direct research on the integration of 2-chloro-5-iodo-3-nitropyridine derivatives into polymers and coatings is not extensively documented in publicly available literature, the principles of polymer chemistry suggest several potential pathways.

One approach involves the immobilization of pyridine (B92270) derivatives onto a polymer backbone. For instance, research has demonstrated the immobilization of 2-chloro-5-bromopyridine onto a polystyrene support through the introduction of a silicon linker. acs.orgnih.gov This methodology creates a versatile scaffold for further chemical modifications, opening avenues for creating functionalized polymers. acs.org A similar strategy could theoretically be applied to this compound, leveraging its reactive halogen sites for attachment to polymer supports.

Furthermore, the general class of pyridine derivatives is recognized for its utility in creating functional materials, including those with applications in coatings. chemsrc.com While specific examples for this compound are scarce, the broader family of heterocyclic compounds is utilized in the development of coating materials.

Studies on Nonlinear Optical Materials from Pyridine Derivatives

Nonlinear optical (NLO) materials are of paramount importance for a variety of photonic applications, including optical data storage, signal processing, and frequency conversion. Organic molecules with significant NLO properties often feature a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. The nitro group in this compound is a strong electron-withdrawing group, making its derivatives potential candidates for NLO materials.

Research into pyridine derivatives has shown their promise in the field of nonlinear optics. researchgate.net For example, studies have investigated the second-order NLO properties of poled films containing azobenzene-functionalized azulen-1-yl-pyridine derivatives embedded in a polymethyl methacrylate (B99206) (PMMA) matrix. Pyrimidine (B1678525) derivatives have also been explored for their NLO applications, with their π-deficient and electron-withdrawing nature making them suitable for creating push-pull molecules. nih.gov Theoretical studies on compounds like 2-aminopyridinium p-toluenesulphonate have confirmed the good nonlinear behavior of pyridine-based molecules.

Functional Material Design and Synthesis

The design and synthesis of functional materials often rely on the strategic use of versatile building blocks that can be modified through well-established chemical reactions. The presence of two different halogen atoms (chloro and iodo) at positions 2 and 5, along with a nitro group at position 3, makes this compound a highly attractive precursor for creating a diverse range of functional molecules. The differential reactivity of the C-Cl and C-I bonds can be exploited for selective functionalization through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of functional organic materials. These reactions are applicable to halo-pyridines, allowing for the introduction of various aryl, vinyl, and alkynyl groups. For example, the Suzuki-Miyaura cross-coupling has been successfully applied to dichloro-heteroaromatics to synthesize functionalized dinucleophilic fragments. sigmaaldrich.com Similarly, the Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has been reported for the synthesis of substituted 5-nitro-2-ethynylpyridines. researchgate.net These established synthetic protocols could be readily adapted to this compound to create novel functional materials with tailored properties.

The general class of nitropyridines is recognized for its importance in the synthesis of functional materials. researchgate.net While specific applications of this compound in this context are not widely reported, its potential as a versatile building block is clear from the extensive chemistry developed for related halonitropyridines.

Theoretical and Computational Chemistry Investigations of 2 Chloro 5 Iodo 3 Nitropyridine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies for 2-Chloro-5-iodo-3-nitropyridine were found in the available literature. Such studies would typically involve geometry optimization using functionals like B3LYP combined with various basis sets to predict bond lengths, bond angles, and dihedral angles. Vibrational frequency analysis would also be performed to confirm the nature of the stationary points on the potential energy surface.

Ab Initio Molecular Orbital Studies

There are no dedicated Ab Initio molecular orbital studies reported for this compound in the searched literature. This class of methods, such as Hartree-Fock (HF), provides a fundamental approach to solving the electronic Schrödinger equation without empirical parameters, forming a basis for more advanced computational analyses.

Electronic Structure Analysis

The analysis of a molecule's electronic structure is crucial for understanding its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, for this compound is not available in the reviewed literature. This analysis is vital for predicting the sites of electrophilic and nucleophilic attack and understanding electronic transitions.

Charge Distribution Analysis (e.g., Mulliken, NBO)

No studies containing Mulliken population analysis or Natural Bond Orbital (NBO) analysis for this compound could be located. These analyses are used to calculate the partial atomic charges on each atom in the molecule, offering insights into its polarity and electrostatic interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published in the searched sources. MEP maps are valuable for visualizing the charge distribution and identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Vibrational Spectroscopic Predictions and Assignments

Theoretical and computational methods are indispensable for interpreting and predicting the vibrational spectra of molecules. For halogenated nitropyridines, Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are commonly employed to simulate molecular vibrations, which can then be correlated with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.

Computational simulations of FT-IR and FT-Raman spectra provide valuable insights into the vibrational modes of a molecule. These calculations are typically performed using methods like B3LYP, a popular DFT functional, combined with various basis sets (e.g., 6-311++G(d,p)). Such studies have been successfully conducted on related molecules, such as 2-chloro-5-nitropyridine (B43025), providing a framework for understanding the vibrational characteristics of this compound.

For a molecule like 2-chloro-5-nitropyridine, theoretical calculations have been used to assign specific vibrational modes. For instance, the C-N stretching vibration has been computationally identified and assigned to a band observed in the FT-Raman spectrum. The calculated values often show excellent agreement with experimental data, validating the computational model.

A similar theoretical approach for this compound would involve geometry optimization followed by frequency calculations. The resulting predicted spectra would show characteristic bands corresponding to the stretching and bending modes of the pyridine (B92270) ring, the C-Cl bond, the C-I bond, and the nitro group (NO₂). The substitution of a hydrogen atom with a much heavier iodine atom at the 5-position is expected to cause significant shifts in the vibrational frequencies of the pyridine ring modes compared to its non-iodinated counterparts.

Table 1: Representative Calculated Vibrational Frequencies for a Related Halogenated Nitropyridine (2-Chloro-5-nitropyridine) This table presents data for a similar compound to illustrate the type of information obtained from spectral simulations. The assignments are based on Potential Energy Distribution (PED) analysis.

| Assignment | Calculated FT-IR Frequency (cm⁻¹) | Calculated FT-Raman Frequency (cm⁻¹) |

| N-O Asymmetric Stretch | 1580 | 1582 |

| N-O Symmetric Stretch | 1350 | 1348 |

| C-N Stretch | 1274 | 1275 |

| C-Cl Stretch | 750 | 749 |

| NO₂ Wagging | 730 | 731 |

| C-N In-plane Bend | 525 | 524 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. This method has been effectively used to study the ¹H and ¹³C NMR spectra of various heterocyclic compounds, including nitropyridine derivatives. thieme-connect.de

For this compound, GIAO calculations would be performed on the optimized molecular geometry. The calculations would predict the chemical shifts for the two non-equivalent aromatic protons (at the C4 and C6 positions) and the five distinct carbon atoms of the pyridine ring. The predicted values are highly sensitive to the electronic environment of each nucleus. Therefore, the strong electron-withdrawing effects of the nitro group and the halogens (chlorine and iodine) would significantly influence the chemical shifts. The protons and carbons ortho and para to the nitro group are expected to be shifted downfield (to higher ppm values) due to deshielding effects. Machine learning models have also emerged as a powerful tool for the accurate and rapid prediction of NMR chemical shifts for specific classes of molecules. sarchemlabs.com

Table 2: Predicted NMR Chemical Shift Types for this compound This table outlines the types of nuclei for which chemical shifts would be computationally predicted. Exact values require specific GIAO calculations.

| Nucleus Type | Position | Expected Influence on Chemical Shift |

| ¹H | H (at C4) | Downfield shift due to proximity to nitro and iodo groups |

| ¹H | H (at C6) | Downfield shift due to proximity to ring nitrogen and chloro group |

| ¹³C | C2 | Downfield shift due to attached chloro and ring nitrogen |

| ¹³C | C3 | Downfield shift due to attached nitro group |

| ¹³C | C4 | Influenced by adjacent nitro and iodo groups |

| ¹³C | C5 | Significant downfield shift due to attached iodo group |

| ¹³C | C6 | Downfield shift due to adjacent ring nitrogen |

Crystal Structure Prediction and Analysis for Halogenated Nitropyridines

The study of the solid-state structure of molecules is crucial for understanding their physical properties and for the rational design of new materials, a field known as crystal engineering. rsc.org For halogenated nitropyridines, intermolecular interactions such as hydrogen and halogen bonds are the primary forces directing molecular self-assembly.

Halogen Bonding: The most significant non-covalent interaction in the crystal structure of this compound is expected to be halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as a nitrogen atom or an oxygen atom of the nitro group. nih.gov Iodine is a particularly strong halogen bond donor due to its high polarizability.

In the context of iodo-nitropyridines, strong N···I and O···I halogen bonds are anticipated. sunway.edu.myju.edu.jo Studies on co-crystals of iodobenzenes and nitrogen heterocycles have demonstrated the robustness and directionality of N···I interactions, which play a key role in forming extended supramolecular structures. georgiasouthern.edufurman.edu The presence of electron-withdrawing groups, like the nitro group on the pyridine ring, enhances the electrophilic character of the iodine atom's σ-hole, further strengthening the halogen bond. ju.edu.jo C-I···π interactions are also a possibility, where the iodine atom interacts with the electron cloud of an adjacent pyridine ring. sunway.edu.my

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), non-classical C–H···O and C–H···N hydrogen bonds are expected to be present. In the crystal structures of related compounds like 2-chloro-3-nitropyridine (B167233), such interactions link adjacent molecules, often forming layered motifs. google.com The oxygen atoms of the nitro group are effective hydrogen bond acceptors, and they would likely participate in a network of weak C-H···O interactions with the aromatic protons of neighboring molecules.

The ability to predict and control these interactions is the core of crystal engineering. By understanding the hierarchy and geometry of the intermolecular bonds, it is possible to design crystals with specific architectures and properties. The presence of multiple, distinct functional groups (chloro, iodo, nitro, pyridine nitrogen) makes this compound an excellent candidate for forming multi-component crystals (co-crystals) with other molecules, where specific and predictable halogen and hydrogen bonding motifs can be targeted.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Chloro 5 Iodo 3 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-chloro-5-iodo-3-nitropyridine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chloro, iodo, and nitro substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are anticipated, one for each carbon atom in the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (chlorine, iodine, and the nitro group) appearing at characteristic downfield positions.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | Anticipated in the aromatic region | C-2 |

| H-6 | Anticipated in the aromatic region | C-3 |

| C-4 | ||

| C-5 |

Mass Spectrometry (MS) Techniques (LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for the analysis of this compound.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 284.44 g/mol . sigmaaldrich.comgeorganics.sk The presence of chlorine and iodine isotopes would lead to a characteristic isotopic pattern for the molecular ion peak.

LC-MS combines the separation capabilities of high-performance liquid chromatography with the detection power of mass spectrometry, allowing for the analysis of the compound within complex mixtures and for monitoring reaction progress. bldpharm.com ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound, often producing protonated molecules [M+H]⁺ or other adducts.

Interactive Data Table: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₂ClIN₂O₂ | sigmaaldrich.com |

| Molecular Weight | 284.44 g/mol | sigmaaldrich.comgeorganics.sk |

| InChI | 1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | sigmaaldrich.com |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. For this compound, a single crystal XRD analysis would provide accurate bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound is not detailed in the provided search results, information for the related compound 2-chloro-5-nitropyridine (B43025) is available. researchgate.net The study of 2-chloro-5-nitropyridine revealed that the molecule is nearly planar, with the non-hydrogen atoms lying in a common plane. researchgate.net In its crystal structure, adjacent molecules are linked by Cl···O interactions, forming chains which are further organized into layers by C–H···O interactions. researchgate.net A similar packing arrangement could be anticipated for this compound.

Interactive Data Table: Crystallographic Data for the Analogous 2-Chloro-5-nitropyridine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Not specified | |

| Space Group | Not specified | |

| a (Å) | 3.7599 (8) | researchgate.net |

| b (Å) | 5.8641 (13) | researchgate.net |

| c (Å) | 7.0189 (15) | researchgate.net |

| α (°) | 90 | |

| β (°) | 84.687 (3) | researchgate.net |

| γ (°) | 76.020 (3) | researchgate.net |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

C-Cl stretching: Typically in the range of 800-600 cm⁻¹.

C-I stretching: Usually found at lower wavenumbers, below 600 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1560-1510 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

C=N and C=C stretching: Vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

For the related compound 2-chloro-5-nitropyridine, IR spectra have been recorded using techniques such as KBr wafer, ATR-Neat, and vapor phase. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For 2-chloro-5-nitropyridine, strong Raman scattering would be expected for the symmetric vibrations of the nitro group and the vibrations of the pyridine ring. The C-Cl and C-I bonds would also give rise to characteristic Raman signals. For the analogous 2-chloro-5-nitropyridine, FT-Raman spectra have been reported. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | >3000 | >3000 |

| C=N, C=C Stretch (Pyridine Ring) | 1600-1400 | 1600-1400 |

| Asymmetric NO₂ Stretch | 1560-1510 | Variable |

| Symmetric NO₂ Stretch | 1360-1320 | Strong |

| C-Cl Stretch | 800-600 | Moderate to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The pyridine ring and the nitro group are the primary chromophores. The presence of these chromophores and the halogen substituents would influence the wavelength of maximum absorption (λmax). For the related 2-chloro-5-nitropyridine, UV-Vis spectral data is available. nih.govnist.gov

Chromatographic Methods for Purity and Reaction Monitoring (HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that can be used to determine the purity of this compound. By using an appropriate stationary phase (e.g., C18) and mobile phase, the compound can be separated from impurities, and its purity can be quantified by detecting the eluent with a UV detector. HPLC methods are available for related compounds. bldpharm.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, with a melting point of 77-81 °C, may be amenable to GC analysis. sigmaaldrich.com This technique can be used to assess purity and identify volatile impurities. GC coupled with mass spectrometry (GC-MS) provides both retention time and mass spectral data for enhanced identification. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress and for preliminary purity assessment. A suitable solvent system (mobile phase) would be chosen to achieve good separation of this compound from starting materials and byproducts on a stationary phase like silica (B1680970) gel.

Interactive Data Table: Chromatographic Methods

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity determination, reaction monitoring | Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength |

| GC | Purity assessment, analysis of volatile impurities | Column type, temperature program, carrier gas flow rate |

Future Research Directions and Challenges for 2 Chloro 5 Iodo 3 Nitropyridine

Development of Novel and Sustainable Synthetic Routes

A primary challenge in utilizing 2-Chloro-5-iodo-3-nitropyridine lies in its synthesis. Current synthetic strategies for similar halogenated nitropyridines often rely on multi-step processes that may involve expensive starting materials, harsh reagents, and the generation of significant waste streams. For instance, the synthesis of related compounds like 2-chloro-5-nitropyridine (B43025) can suffer from low selectivity and produce difficult-to-separate byproducts. google.com Future research must prioritize the development of more efficient and environmentally benign synthetic methodologies.

Key research objectives include:

Green Chemistry Approaches: Investigating synthetic pathways that utilize safer solvents, reduce energy consumption, and minimize waste generation. This could involve exploring one-pot syntheses or catalytic methods that proceed under milder conditions. google.com

Atom Economy: Designing routes that maximize the incorporation of atoms from the starting materials into the final product. This contrasts with traditional methods that may use stoichiometric reagents, leading to poor atom economy.

Alternative Starting Materials: Exploring more readily available and cost-effective precursors to avoid the high expense associated with some functionalized pyridines. google.com

Table 1: Comparison of Synthetic Route Philosophies

| Parameter | Traditional Synthetic Routes | Future Sustainable Routes |

|---|---|---|

| Starting Materials | Often expensive, specialized pyridines | Inexpensive, readily available feedstocks |

| Reagents | Harsh (e.g., phosphorus oxychloride, potassium permanganate) google.com, often stoichiometric | Catalytic, recyclable, milder conditions |

| Selectivity | Can be low, leading to isomeric byproducts google.com | High regioselectivity and chemoselectivity |

| Waste Generation | High, including hazardous wastewater google.com | Minimized waste, focus on recyclability |

| Process | Multi-step, batch processing | One-pot reactions, potential for continuous flow |

Exploration of Undiscovered Reactivity Profiles